molecular formula C14H18F3NO3 B2551790 N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide CAS No. 1919308-35-2

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide

Cat. No. B2551790
CAS RN: 1919308-35-2
M. Wt: 305.297
InChI Key: YIJWMOUAIIPRRI-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide, also known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. In recent years, BAY 11-7082 has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By blocking NF-κB activation, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 has been found to have anti-inflammatory and anti-viral effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the replication of certain viruses, including HIV and influenza virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 in laboratory experiments is its specificity for NF-κB inhibition, which allows for targeted manipulation of this pathway. However, it is important to note that N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 can also inhibit the activity of other proteins, such as IKKβ and caspase-1, which may affect the interpretation of experimental results. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several potential future directions for research on N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB, which may have improved therapeutic efficacy and fewer off-target effects. Another area of research is the investigation of the role of NF-κB inhibition in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 as a tool for studying the role of NF-κB in various cellular processes and signaling pathways may provide new insights into the complex biology of this transcription factor.

Synthesis Methods

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 can be synthesized using various methods, including the reaction of 4-trifluoromethylbenzoic acid with 2-amino-4-methoxy-2-methylbutanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Scientific Research Applications

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been found to inhibit the growth and survival of various cancer cells, including breast, prostate, and pancreatic cancer cells. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-13(20,7-8-21-2)9-18-12(19)10-3-5-11(6-4-10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJWMOUAIIPRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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